An In-depth Technical Guide to the Basic Properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
An In-depth Technical Guide to the Basic Properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the essential basic properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] While specific experimental data for this compound is not extensively published, this document outlines the theoretical framework and detailed experimental protocols necessary for its thorough characterization. We delve into the determination of its acid-base properties (pKa values), solubility profile, and chemical stability. By leveraging established methodologies for polyamines and their hydrochloride salts, this guide empowers researchers to generate reliable data, ensuring the consistent quality and performance of this intermediate in drug development pipelines.
Introduction: Understanding the Core Chemistry
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is a polyamine, an organic compound characterized by the presence of multiple amino groups.[3] Polyamines are of significant interest in medicinal chemistry due to their biological activity and their role as versatile building blocks in the synthesis of complex molecules.[3] The subject compound, with its combination of primary and tertiary amine functionalities, presents a unique chemical profile. As a trihydrochloride salt, its basic properties are of paramount importance for its handling, formulation, and reactivity.
This guide will provide a robust framework for the characterization of its fundamental basic properties, focusing on the "why" behind the experimental choices to ensure a deep understanding of the molecule's behavior.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is crucial for its effective use.
| Property | Value/Information | Source |
| CAS Number | 936255-80-0 | [4][5][6][7] |
| Molecular Formula | C₆H₂₀Cl₃N₃ | [6] |
| Molecular Weight | 240.6 g/mol | [5][6] |
| Appearance | White crystalline solid (inferred from similar compounds) | [3] |
| Chemical Stability | Stable under recommended storage conditions. | [4] |
Acid-Base Properties: The pKa Values
The extent of ionization of a polyamine is a critical factor in its interactions and reactivity.[8][9] The pKa value, the pH at which a functional group is 50% ionized, governs the charge state of the molecule in a given environment.[8][9] For a polyamine like 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, which has multiple ionizable centers, there will be a distinct pKa value for each amine group.[8][9]
Theoretical Considerations
The basicity of the amine groups in the target molecule will be influenced by their chemical environment. The two primary amines are expected to have similar pKa values, while the tertiary amine's pKa will be distinct. Inductive effects from the alkyl backbone and electrostatic interactions between the protonated amino groups will modulate these values.
Experimental Determination of pKa
Two primary methods are recommended for the accurate determination of the pKa values of polyamines: potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
This classical method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.[10][11] The inflection points in the resulting titration curve correspond to the pKa values.[12]
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH.
-
Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the expected equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa values are determined from the pH at the half-equivalence points.
-
Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.[12]
-
Diagram: Potentiometric Titration Workflow
Caption: Logical relationship in pKa determination via ¹H NMR.
Solubility Profile
The solubility of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in various solvents is a critical parameter for its purification, handling, and use in subsequent reaction steps. As an amine hydrochloride salt, it is expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. [13]
Experimental Determination of Solubility
The isothermal equilibrium method is a reliable technique for determining solubility. [13] Experimental Protocol: Isothermal Equilibrium Solubility
-
Sample Preparation: Add an excess amount of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, dichloromethane, acetone).
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. [13]3. Sample Collection and Analysis:
-
Allow the solids to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent.
-
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC or a suitable titration method.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. [13]
Solvent Expected Solubility Rationale Water High Polar protic solvent, capable of solvating the ammonium cations and chloride anions. [3] Methanol/Ethanol Moderate to High Polar protic solvents that can also solvate the ionic species. Dichloromethane Low Nonpolar aprotic solvent, poor at solvating ions. Acetone Low to Moderate Polar aprotic solvent, less effective at solvating ions than protic solvents. | Diethyl Ether | Very Low | Nonpolar aprotic solvent. |
Stability Studies
As a drug intermediate, the stability of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride under various conditions is crucial to ensure its quality and purity over time. [14][15][16][17]Stability studies are designed to evaluate the influence of environmental factors such as temperature, humidity, and light. [17]
Protocol for Stability Assessment
A comprehensive stability study involves long-term and accelerated testing. [14][16] Experimental Protocol: Stability Study
-
Sample Packaging: Place accurately weighed samples of the compound in appropriate containers that mimic the intended storage packaging.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose samples to a controlled light source.
-
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).
-
Analytical Testing: Analyze the pulled samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the compound's purity, typically by HPLC.
-
Degradation Products: Identification and quantification of any impurities that may have formed.
-
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommend appropriate storage conditions.
Diagram: Stability Study Decision Tree
Caption: Decision workflow for a pharmaceutical intermediate stability study.
Conclusion
While published data on the basic properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is limited, this guide provides the necessary theoretical background and detailed experimental protocols for its comprehensive characterization. The determination of its pKa values, solubility profile, and stability are essential for its successful implementation in drug development. By following the methodologies outlined herein, researchers can generate the critical data needed to ensure the quality, safety, and efficacy of this important pharmaceutical intermediate.
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